2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Description
2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, commonly referred to as DMPQ, is a quinoline-based compound that has been studied extensively in the scientific community for its potential applications in a variety of laboratory experiments and research projects. DMPQ exhibits a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of different compounds on cellular processes. In
Scientific Research Applications
Acid Cyclization and Heterocyclic Synthesis
One area of application is in the synthesis of heterocyclic compounds through acid cyclization processes. For example, Zinchenko et al. (2009) explored the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and similar compounds, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, highlighting the utility of dimethoxyphenyl compounds in heterocyclic synthesis (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Synthesis of Novel Derivatives
Aghekyan et al. (2009) demonstrated the use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in synthesizing novel tetrahydroisoquinoline derivatives, suggesting that compounds with the dimethoxyphenyl group are valuable for creating new molecular entities with potential biological activities (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Metabolic Studies and P-glycoprotein Inhibition
Paek et al. (2006) studied the metabolism of HM-30181, a P-glycoprotein inhibitor, which includes a dimethoxyphenyl isoquinoline derivative, underscoring the relevance of such structures in drug development and pharmacokinetic studies (Paek, Ji, Kim, Lee, & Lee, 2006).
Novel Synthesis Approaches and Structural Characterization
Research by Sarveswari et al. (2012) on the synthesis and structural characterization of substituted 4-Phenylquinolines, including dimethoxyphenyl derivatives, highlights the compound's utility in structural and conformational studies, which can be foundational in drug design and molecular engineering (Sarveswari, Prasath, Mathew, Chopra, Narasimhamurthy, & Vijayakumar, 2012).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-16(21-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFJRVNNBSHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
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